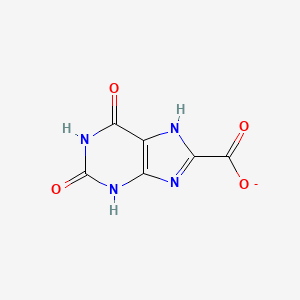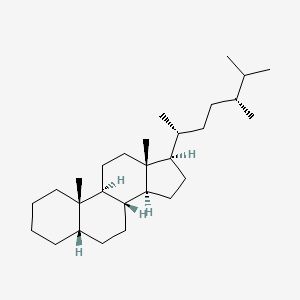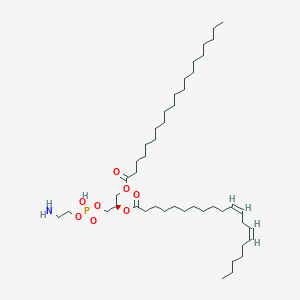
1-eicosanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PE(20:0/20:2(11Z, 14Z)), also known as GPEtn(20:0/20:2) or GPEtn(40:2), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(20:0/20:2(11Z, 14Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(20:0/20:2(11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(20:0/20:2(11Z, 14Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(20:0/20:2(11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(20:0/20:2(11Z, 14Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(20:0/20:2(11Z, 14Z)) can be biosynthesized from CDP-ethanolamine and DG(20:0/20:2(11Z, 14Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(20:0/20:2(11Z, 14Z)) can be biosynthesized from PS(20:0/20:2(11Z, 14Z)) through the action of the enzyme phosphatidylserine decarboxylase. Furthermore, PE(20:0/20:2(11Z, 14Z)) can be biosynthesized from PS(20:0/20:2(11Z, 14Z)); which is mediated by the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(20:0/20:2(11Z, 14Z)) can be biosynthesized from CDP-ethanolamine and DG(20:0/20:2(11Z, 14Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. In humans, PE(20:0/20:2(11Z, 14Z)) is involved in phosphatidylcholine biosynthesis PC(20:0/20:2(11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(20:0/20:2(11Z, 14Z)) pathway.
PE(20:0/20:2(11Z,14Z)) is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine.
Wissenschaftliche Forschungsanwendungen
Structural Analysis in Biological Materials
Research has characterized various molecular species of diacyl glycerophosphoethanolamine, including variants similar to 1-eicosanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine, in biological materials like the kidney of the fresh water snail Lymneae stagnalis. This involves using chromatography and mass spectrometry to analyze the structure and composition of these compounds (Chen, Carvey, & Li, 1999).
Biosynthesis Studies
Another study focused on the biosynthesis of ethanolamine plasmalogens, a class of phospholipids, which involved using substrates related to 1-eicosanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine. This research revealed insights into the metabolic pathways and enzymatic processes involved in the formation of these complex lipids in rat brains (R. Wykle & J. M. Schremmer Lockmiller, 1975).
Molecular Properties and Behavior
Studies have also investigated the thermotropic behavior and molecular properties of phosphatidylethanolamines, closely related to 1-eicosanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine, under various conditions. This includes examining phase transitions and molecular organization in lipid bilayers, which is crucial for understanding cell membrane dynamics and functions (B. Perly, I. Smith, & H. Jarrell, 1985).
Lipid Analysis Techniques
Significant advancements have been made in the analytical techniques for studying these complex lipids. High-performance liquid chromatography and mass spectrometry have been utilized for the detailed analysis of unusual branched and unsaturated phospholipid molecular species, providing deeper insights into the structural diversity and biological functions of these molecules (A. Dasgupta, E. Ayanoglu, K. Tomer, & C. Djerassi, 1987).
Eigenschaften
Produktname |
1-eicosanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine |
|---|---|
Molekularformel |
C45H86NO8P |
Molekulargewicht |
800.1 g/mol |
IUPAC-Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C45H86NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,43H,3-11,13,15-17,19,21-42,46H2,1-2H3,(H,49,50)/b14-12-,20-18-/t43-/m1/s1 |
InChI-Schlüssel |
VFXVJLJURBJMAK-RNLCRUPCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



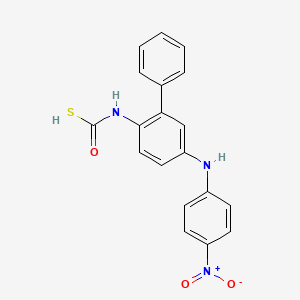
![N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide](/img/structure/B1241593.png)
![1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxypropyl)thiourea](/img/structure/B1241596.png)
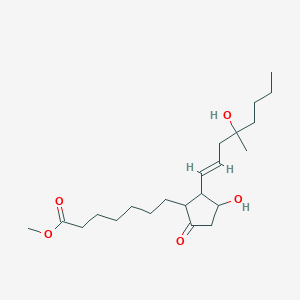
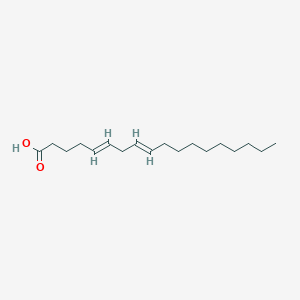
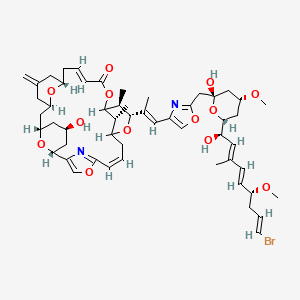
![(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241602.png)
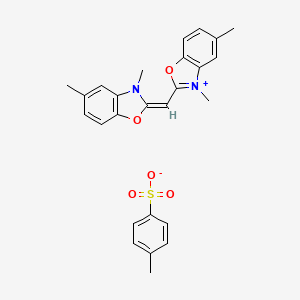
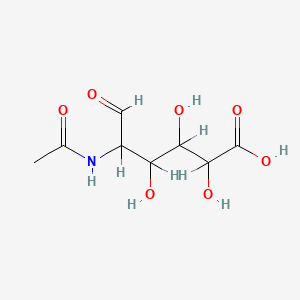
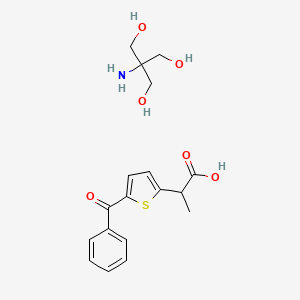
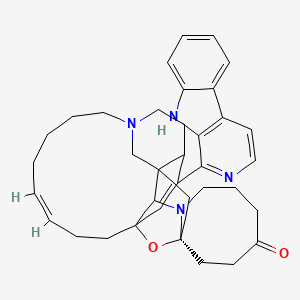
![acetic acid [2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ester](/img/structure/B1241610.png)
